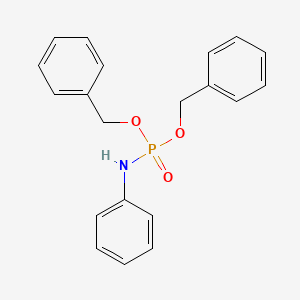
N-bis(phenylmethoxy)phosphorylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-bis(phenylmethoxy)phosphorylaniline is a chemical compound with the molecular formula C20H20NO3P It is known for its unique structure, which includes a phosphoryl group bonded to an aniline moiety and two phenylmethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(phenylmethoxy)phosphorylaniline typically involves the reaction of phosphoryl chloride with aniline in the presence of phenylmethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Reaction of Phosphoryl Chloride with Aniline
Reagents: Phosphoryl chloride (POCl3), aniline (C6H5NH2), phenylmethanol (C6H5CH2OH)
Conditions: The reaction is typically conducted in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to control the reaction rate.
-
Industrial Production Methods
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-bis(phenylmethoxy)phosphorylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Phosphoryl derivatives with different oxidation states.
Reduction: Secondary amines and other reduced forms.
Substitution: Compounds with new functional groups replacing the phenylmethoxy groups.
Applications De Recherche Scientifique
N-bis(phenylmethoxy)phosphorylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-bis(phenylmethoxy)phosphorylaniline involves its interaction with molecular targets through its phosphoryl group. The compound can form bonds with various biomolecules, influencing their structure and function. The pathways involved include:
Phosphorylation: The compound can transfer its phosphoryl group to other molecules, affecting their activity.
Binding to Proteins: Interaction with proteins can alter their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-bis(phenylmethoxy)phosphorylbenzylamine
- N-bis(phenylmethoxy)phosphorylphenylamine
Uniqueness
N-bis(phenylmethoxy)phosphorylaniline is unique due to its specific structure, which includes both an aniline moiety and two phenylmethoxy groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
56883-96-6 |
|---|---|
Formule moléculaire |
C20H20NO3P |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
N-bis(phenylmethoxy)phosphorylaniline |
InChI |
InChI=1S/C20H20NO3P/c22-25(21-20-14-8-3-9-15-20,23-16-18-10-4-1-5-11-18)24-17-19-12-6-2-7-13-19/h1-15H,16-17H2,(H,21,22) |
Clé InChI |
QHAMRRYRTCVVSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COP(=O)(NC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)
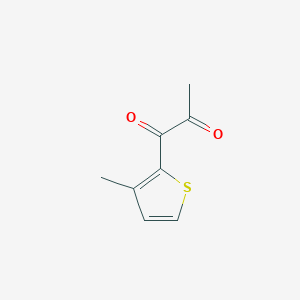
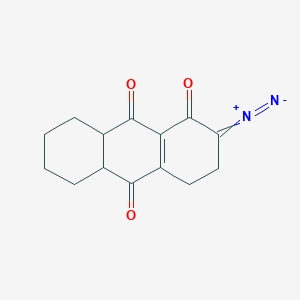
![5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14624155.png)
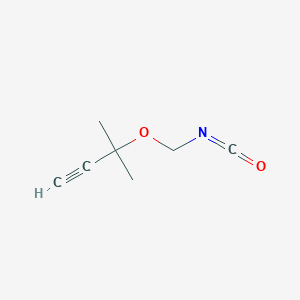

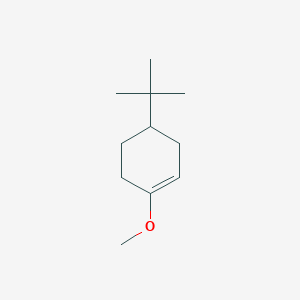
![N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14624171.png)
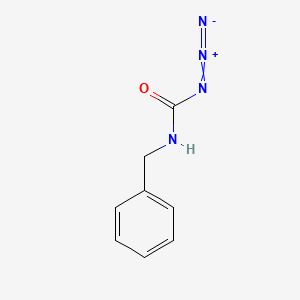
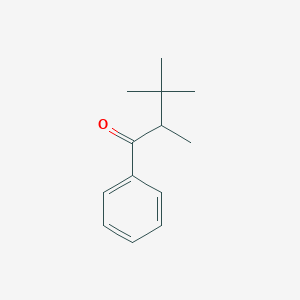
![1-[2-(4-Fluorophenyl)decyl]imidazole;nitric acid](/img/structure/B14624184.png)



